molecular formula C6H5Cl2N3 B1377359 5-Chloroimidazo[1,2-a]pyrazine hydrochloride CAS No. 1427378-64-0

5-Chloroimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B1377359
CAS No.: 1427378-64-0
M. Wt: 190.03 g/mol
InChI Key: SQTVOOWYYAFFON-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloroimidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with imidazole derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloroimidazo[1,2-a]pyrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substituted Imidazo[1,2-a]pyrazines: Formed through nucleophilic substitution.

    N-Oxides and Dihydro Derivatives: Formed through oxidation and reduction reactions.

    Coupled Products: Formed through cross-coupling reactions.

Mechanism of Action

The mechanism of action of 5-Chloroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloroimidazo[1,2-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of a chlorine atom, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents .

Biological Activity

5-Chloroimidazo[1,2-a]pyrazine hydrochloride is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by detailed research findings and data tables.

Overview of this compound

This compound belongs to a class of compounds known for their imidazo[1,2-a]pyrazine scaffold. This structural framework has been associated with various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. The compound's unique properties make it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyrazine derivatives. For instance, a series of derivatives were tested against various bacterial strains, showing significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.

CompoundBacterial StrainMIC (µM)
5-Chloroimidazo[1,2-a]pyrazineE. coli4.5
5-Chloroimidazo[1,2-a]pyrazineS. aureus3.2
5-Chloroimidazo[1,2-a]pyrazineP. aeruginosa6.8

Antileishmanial Activity

In vitro studies have demonstrated that 5-chloro derivatives exhibit significant antileishmanial activity. For example, GSK-3186899 (a related compound) showed promising results in a mouse model of visceral leishmaniasis with an IC50 value below 10 µM against Leishmania major amastigotes . The selectivity index (SI) was calculated to evaluate cytotoxicity versus efficacy on macrophages and indicated favorable profiles for several derivatives.

Anti-Tumor Activity

The compound has also been evaluated for its anti-tumor properties. A study reported that imidazo[1,2-a]pyrazines could inhibit the growth of various cancer cell lines. The IC50 values for different cell lines are presented in Table 2.

Cell LineIC50 (µM)
HeLa12.0
MCF-78.5
A54915.3

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Kinase Inhibition : Studies have indicated that this compound can inhibit specific kinases involved in cellular signaling pathways. For example, it was found to exhibit activity against LmCK1 with an IC50 value of approximately 0.92 µM while maintaining selectivity over human CK1 .
  • Cytokine Modulation : The compound influences cytokine secretion in immune cells, potentially modulating inflammatory responses .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of imidazo[1,2-a]pyrazines:

  • Case Study 1 : A study involving the treatment of Leishmania-infected macrophages showed that treatment with related imidazo compounds led to a significant reduction in parasite load compared to untreated controls.
  • Case Study 2 : In a cancer model, administration of the compound resulted in reduced tumor growth and increased apoptosis in treated cells compared to controls.

Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3.ClH/c7-5-3-8-4-6-9-1-2-10(5)6;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTVOOWYYAFFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=CC2=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.